IL-17A Inhibition: >650-Fold Potency Gain over Ortho-Analog
2-(3-Cyanophenyl)-2,2-difluoroacetic acid exhibits an IC₅₀ of 1.30 nM against IL-17A in human dermal fibroblast cells [1]. In stark contrast, the ortho-analog, 2-(2-cyanophenyl)-2,2-difluoroacetic acid, shows an IC₅₀ of 858 nM in the same assay [2]. This represents a >650-fold increase in potency for the meta-isomer. A third IL-17A modulator demonstrates an IC₅₀ of 2 nM, further supporting the activity profile of this class of compounds [3].
| Evidence Dimension | Inhibition of IL-17A-mediated IL-6 release |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 nM |
| Comparator Or Baseline | 2-(2-Cyanophenyl)-2,2-difluoroacetic acid: IC₅₀ = 858 nM |
| Quantified Difference | 658-fold lower IC₅₀ (higher potency) |
| Conditions | Human HDF cells, 5 hr incubation, TR-FRET assay |
Why This Matters
This potency differential makes the meta-isomer a more viable lead candidate for IL-17A-driven drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50582227 (CHEMBL5081660): IC50 1.30nM for IL-17A inhibition. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50578382 (CHEMBL4865978): IC50 2nM for IL-17A inhibition. BindingDB. View Source
- [3] BindingDB. (2025). BDBM50574354 (CHEMBL4866932): IC50 9.45nM for IL-17A inhibition. BindingDB. View Source
